molecular formula C22H21N5O3 B2940654 N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251619-06-3

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2940654
CAS No.: 1251619-06-3
M. Wt: 403.442
InChI Key: VQJPEDSZZJWUKB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CREB-regulated transcription coactivator (CRTC) signaling pathway. This compound has emerged as a critical pharmacological tool for investigating the role of SIK3 in various disease contexts, particularly in oncology. Research has demonstrated that inhibition of SIK3 by this compound disrupts the CRTC-CREB signaling axis, which can influence cancer cell proliferation and survival. A study investigating its effects in acute myeloid leukemia (AML) models showed that it suppresses the growth of specific AML cell lines and primary samples, highlighting its potential as a lead compound for targeted cancer therapy development [Source: https://pubmed.ncbi.nlm.nih.gov/37922513/]. Its primary research value lies in its utility for dissecting the complex SIK-CRTC-CREB pathway in cellular and animal models, providing insights into metabolic regulation, immune cell function, and tumorigenesis. By selectively targeting SIK3, this inhibitor enables researchers to probe the specific functional consequences of SIK3 blockade, separate from other SIK isoforms, thereby advancing the understanding of kinase-specific signaling in health and disease.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-7-9-17(10-8-14)30-21-20-25-27(22(29)26(20)12-11-23-21)13-18(28)24-19-15(2)5-4-6-16(19)3/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPEDSZZJWUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251619-06-3) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3}, with a molecular weight of 403.4 g/mol. The compound features a complex triazole-pyrazine structure which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit notable antitumor properties. They have shown inhibitory effects against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. The structure of this compound suggests it may also interact with these targets due to the presence of the triazole moiety, which has been associated with enhanced anticancer activity in related compounds .

Anti-inflammatory and Antibacterial Activity

Pyrazole derivatives have been documented to possess anti-inflammatory and antibacterial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens. The specific mechanisms often involve the modulation of signaling pathways related to inflammation and bacterial growth .

Structure-Activity Relationship (SAR)

The SAR of pyrazole derivatives indicates that modifications in the phenyl or triazole rings can significantly affect biological activity. For example:

Modification Effect on Activity
Substituents on the phenyl ringAltered binding affinity to targets
Variations in the triazole structureChanges in antitumor efficacy
Presence of electron-withdrawing groupsEnhanced anti-inflammatory properties

These insights suggest that fine-tuning the molecular structure can optimize the therapeutic potential of compounds like this compound .

Case Studies

  • In Vitro Studies : A study evaluating a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines. These findings support the notion that this compound may have comparable efficacy .
  • In Vivo Models : Animal models treated with related pyrazole compounds showed significant tumor reduction and improved survival rates compared to controls. These results highlight the potential for further development into therapeutic agents .

Comparison with Similar Compounds

2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Acetamide (Compound 12)

  • Structure : Features a 4-hydroxyphenyl group at position 6 and a 2-chloroacetamide substituent.
  • Synthesis : Prepared via coupling of 6-(4-hydroxyphenyl)-triazolopyrazine with 2-chloroacetamide under reflux conditions, yielding 51% product .
  • Key Differences : The absence of a p-tolyloxy group and the presence of a primary acetamide (vs. 2,6-dimethylphenyl acetamide) reduce lipophilicity. The hydroxyl group may enhance solubility but decrease metabolic stability compared to the methyl-substituted aryl ether in the target compound.

N-(2-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-1,2,4-Triazolo[4,3-a]Pyrazin-6-yl)Phenoxy)Ethyl)-3,5-Di-Tert-Butyl-4-Hydroxybenzamide (Compound 16)

  • Structure: Incorporates an ethylamino linker and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group.
  • Synthesis: Synthesized via amide coupling between a 6-(4-(2-aminoethoxy)phenyl)-triazolopyrazine derivative and 3,5-di-tert-butyl-4-hydroxybenzoic acid, purified by column chromatography (cyclohexane/EtOAc) .
  • Key Differences: The ethylamino linker and antioxidant benzamide moiety suggest enhanced targeting of oxidative stress pathways. The tert-butyl groups likely improve membrane permeability but may increase molecular weight and steric hindrance compared to the simpler p-tolyloxy group in the target compound.

N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides (Compounds 3a-l)

  • Structure: Combines a thiazolidinone core with coumarin-linked acetamides.
  • Synthesis : Prepared via ZnCl₂-catalyzed cyclization of hydrazides with mercaptoacetic acid, yielding products with variable substituents .
  • Key Differences: The thiazolidinone-coumarin scaffold diverges significantly from the triazolopyrazine core but shares acetamide functionalization. This highlights the pharmacological versatility of acetamide derivatives in modulating bioactivity.

Comparative Data Table

Property/Feature Target Compound Compound 12 Compound 16 Compounds 3a-l
Core Structure Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Thiazolidinone + coumarin
Position 8 Substituent p-Tolyloxy None (hydroxyphenyl at position 6) None (phenoxyethyl at position 6) N/A
Acetamide Group N-(2,6-dimethylphenyl) Primary acetamide Antioxidant benzamide Coumarin-linked acetamide
Synthesis Yield Not reported 51% Not explicitly stated Variable (method-dependent)
Purification Method Not reported Recrystallization (EtOH/2-methoxyethanol) Column chromatography (cyclohexane/EtOAc) Washing with NaHCO₃ + recrystallization

Pharmacological and Physicochemical Implications

The 2,6-dimethylphenyl acetamide may offer greater metabolic stability than the primary acetamide in Compound 12 due to steric protection from oxidative enzymes.

Antioxidant Potential: Compound 16’s tert-butyl-hydroxyl benzamide group is explicitly designed for antioxidant activity, whereas the target compound’s p-tolyloxy group may confer indirect antioxidative effects via electron donation .

Synthetic Feasibility :

  • The ZnCl₂-catalyzed cyclization in Compounds 3a-l contrasts with the milder conditions used for triazolopyrazine derivatives, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise functionalization.

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